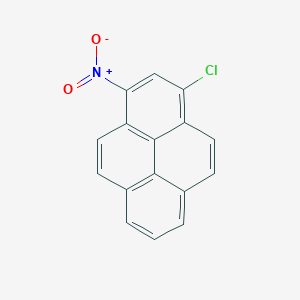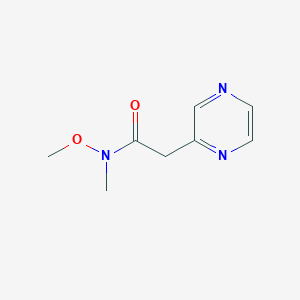![molecular formula C18H23N B14182683 Pyrrolidine, 1-[1-(phenylethynyl)cyclohexyl]- CAS No. 835654-21-2](/img/structure/B14182683.png)
Pyrrolidine, 1-[1-(phenylethynyl)cyclohexyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidine, 1-[1-(phenylethynyl)cyclohexyl]-: is a chemical compound with the molecular formula C18H23N and a molecular weight of 253.38192 g/mol . This compound is characterized by the presence of a pyrrolidine ring attached to a cyclohexyl group, which is further substituted with a phenylethynyl group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of Pyrrolidine, 1-[1-(phenylethynyl)cyclohexyl]- involves several steps. One common synthetic route includes the reaction of pyrrolidine with 1-(phenylethynyl)cyclohexyl chloride under specific conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Pyrrolidine, 1-[1-(phenylethynyl)cyclohexyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the phenylethynyl group to a phenylethyl group.
Applications De Recherche Scientifique
Pyrrolidine, 1-[1-(phenylethynyl)cyclohexyl]- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug discovery and development.
Mécanisme D'action
The mechanism of action of Pyrrolidine, 1-[1-(phenylethynyl)cyclohexyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Pyrrolidine, 1-[1-(phenylethynyl)cyclohexyl]- can be compared with other similar compounds, such as:
Pyrrolidine, 1-[1-(phenylethyl)cyclohexyl]-: This compound has a phenylethyl group instead of a phenylethynyl group, resulting in different chemical properties and reactivity.
Pyrrolidine, 1-[1-(phenylpropyl)cyclohexyl]-: The presence of a phenylpropyl group introduces additional carbon atoms, affecting the compound’s overall structure and behavior.
Pyrrolidine, 1-[1-(phenylbutyl)cyclohexyl]-:
Pyrrolidine, 1-[1-(phenylethynyl)cyclohexyl]- stands out due to its unique combination of a pyrrolidine ring, a cyclohexyl group, and a phenylethynyl group, which imparts distinct chemical properties and makes it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
835654-21-2 |
|---|---|
Formule moléculaire |
C18H23N |
Poids moléculaire |
253.4 g/mol |
Nom IUPAC |
1-[1-(2-phenylethynyl)cyclohexyl]pyrrolidine |
InChI |
InChI=1S/C18H23N/c1-3-9-17(10-4-1)11-14-18(12-5-2-6-13-18)19-15-7-8-16-19/h1,3-4,9-10H,2,5-8,12-13,15-16H2 |
Clé InChI |
UEVVBBWQFQWVIS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(C#CC2=CC=CC=C2)N3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl[(3,4,4-trifluorobut-3-en-1-yl)oxy]silane](/img/structure/B14182608.png)
![4-[(Pyridin-3-yl)methoxy]butan-1-ol](/img/structure/B14182627.png)

![Benzoic acid, 3-[(E)-((3-ethoxy-4-hydroxyphenyl)methylene)amino]-](/img/structure/B14182636.png)
![3-[(1-Methylsiletan-1-YL)oxy]propanal](/img/structure/B14182643.png)
![1,1-Cyclopropanedicarboxamide, N-[4-[[2-(1-ethyl-1H-imidazol-4-yl)thieno[3,2-b]pyridin-7-yl]oxy]-3-fluorophenyl]-N'-phenyl-](/img/structure/B14182645.png)

![2-Chloro-1-[4-(3,5-dimethylphenyl)piperazin-1-yl]ethan-1-one](/img/structure/B14182657.png)
![1-{[3-(4-Methylphenyl)prop-2-yn-1-yl]oxy}-4-phenylbut-3-yn-2-one](/img/structure/B14182658.png)


![Benzoic acid, 4-[2-(4-morpholinyl)-4-thiazolyl]-](/img/structure/B14182671.png)


